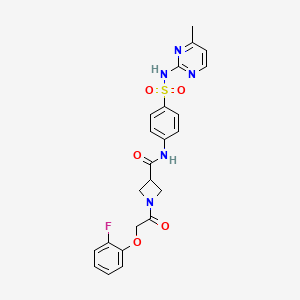
Propan-2-yl 4-(2-aminoethyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propan-2-yl 4-(2-aminoethyl)benzoate, also known as lidocaine, is a widely used local anesthetic. It is an ester of diethylaminoacetic acid and 2,6-dimethyl-4-hydroxybenzoic acid. Lidocaine is used for various medical procedures, including dental work, minor surgeries, and childbirth.
科学研究应用
Lidocaine has been extensively studied for its use as a local anesthetic. It is also used as an antiarrhythmic agent for the treatment of ventricular arrhythmias. Lidocaine has been shown to have potential therapeutic effects in the treatment of neuropathic pain, chronic pain, and migraines. Additionally, Propan-2-yl 4-(2-aminoethyl)benzoate has been studied for its potential use in the treatment of cancer.
作用机制
Lidocaine works by blocking the voltage-gated sodium channels in neurons, which prevents the transmission of nerve impulses. This results in a loss of sensation in the area where the drug is applied. Lidocaine also has anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Lidocaine has several biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). Lidocaine also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response. Additionally, Propan-2-yl 4-(2-aminoethyl)benzoate has been shown to reduce oxidative stress and apoptosis in various cell types.
实验室实验的优点和局限性
Lidocaine has several advantages for lab experiments. It is a well-established drug with a known mechanism of action, making it a useful tool for studying the nervous system. Lidocaine is also relatively inexpensive and widely available. However, Propan-2-yl 4-(2-aminoethyl)benzoate has some limitations for lab experiments. It has a short half-life, which may limit its usefulness in long-term experiments. Additionally, Propan-2-yl 4-(2-aminoethyl)benzoate may have off-target effects, which could complicate interpretation of experimental results.
未来方向
There are several future directions for Propan-2-yl 4-(2-aminoethyl)benzoate research. One area of interest is the development of new Propan-2-yl 4-(2-aminoethyl)benzoate formulations that can be used for the treatment of chronic pain and other conditions. Another area of interest is the identification of new targets for Propan-2-yl 4-(2-aminoethyl)benzoate, which could expand its therapeutic potential. Additionally, there is interest in exploring the use of Propan-2-yl 4-(2-aminoethyl)benzoate in combination with other drugs for the treatment of various conditions. Finally, there is a need for further research to better understand the biochemical and physiological effects of Propan-2-yl 4-(2-aminoethyl)benzoate, which could lead to the development of new drugs with similar mechanisms of action.
Conclusion:
Lidocaine is a widely used local anesthetic with potential therapeutic effects in the treatment of various conditions. It has a well-established mechanism of action and several biochemical and physiological effects. Lidocaine has advantages and limitations for lab experiments, and there are several future directions for Propan-2-yl 4-(2-aminoethyl)benzoate research.
合成方法
Lidocaine can be synthesized through a multi-step process that involves the reaction of 2,6-dimethylaniline with ethyl chloroformate to form N-ethoxycarbonyl-2,6-dimethylaniline. This intermediate is then reacted with diethylaminoacetic acid to form Propan-2-yl 4-(2-aminoethyl)benzoate.
属性
IUPAC Name |
propan-2-yl 4-(2-aminoethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9(2)15-12(14)11-5-3-10(4-6-11)7-8-13/h3-6,9H,7-8,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHYVYHLYOFZMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 4-(2-aminoethyl)benzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


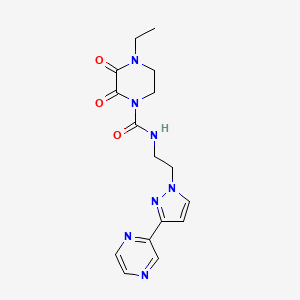
![3-(4-fluorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2987783.png)

![1-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2987785.png)
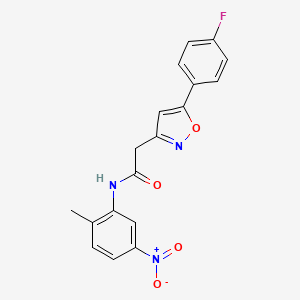

![4-(3,4-dimethoxyphenyl)-6-(3-isopropoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2987789.png)
![N-butyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2987790.png)

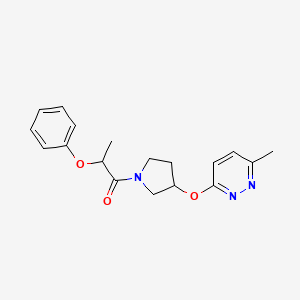
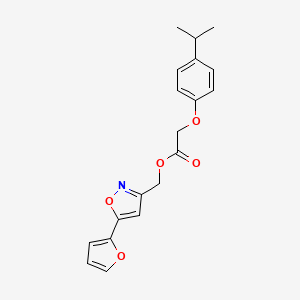
![4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 2,4,6-trimethylbenzenesulfonate](/img/structure/B2987799.png)
